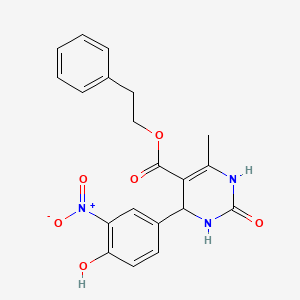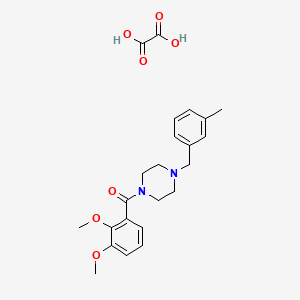
3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance.
作用機序
3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole exerts its effects by activating PPARδ, a nuclear receptor that plays a crucial role in regulating energy metabolism. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation and glucose uptake, resulting in increased energy production and utilization. This, in turn, leads to improved endurance and performance.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy production and utilization. It also reduces inflammation and improves insulin sensitivity, which can help in the treatment of metabolic disorders such as obesity and diabetes. In addition, this compound has been shown to enhance endurance and performance in animal models.
実験室実験の利点と制限
3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole has several advantages for lab experiments. It is a potent and selective PPARδ agonist, which makes it an ideal tool for studying the role of PPARδ in energy metabolism. It also has a long half-life, which allows for infrequent dosing in animal studies. However, there are also some limitations to its use in lab experiments. This compound is a synthetic compound that may have off-target effects, and its use in animal studies may not accurately reflect its effects in humans.
将来の方向性
There are several future directions for research on 3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Clinical trials are needed to determine its safety and efficacy in humans. Another area of interest is its effects on endurance and performance in athletes and bodybuilders. However, its use in these populations raises ethical concerns and may be subject to regulatory restrictions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
合成法
3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole is a synthetic compound that can be prepared through a multistep process involving several chemical reactions. The most common method of synthesis involves the condensation of 4-phenoxybutyric acid with hydrazine hydrate to form 4-(4-phenoxybutyl) hydrazine. This intermediate is then reacted with 3,5-dimethylpyrazole-1-carboxylic acid chloride in the presence of a base such as triethylamine to produce this compound.
科学的研究の応用
3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications in the treatment of various metabolic disorders. Several preclinical studies have demonstrated its ability to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. In addition, this compound has been shown to enhance endurance and performance in animal models.
特性
IUPAC Name |
3,5-dimethyl-4-(4-phenoxybutyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12-15(13(2)17-16-12)10-6-7-11-18-14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPAYCXHGKGKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5004554.png)

![N~1~-(2-hydroxy-5-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5004570.png)
![2-{[1-(1,3-benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]oxy}phenol](/img/structure/B5004584.png)
![5-({[3-(dimethylamino)phenyl]amino}methylene)-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5004591.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5004598.png)
![6',7'-dimethoxy-1'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B5004613.png)
![[1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinyl]methanol](/img/structure/B5004617.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5004628.png)
![2-methoxy-N-{1-[1-(2-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5004638.png)
![3-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5004646.png)
![5'-(1,4-dioxaspiro[4.5]dec-2-yl)-6'-methoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]](/img/structure/B5004647.png)